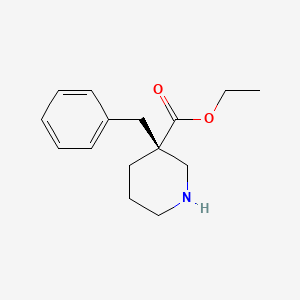

(R)-Ethyl 3-benzylpiperidine-3-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (3R)-3-benzylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRCBRFNAHXZGZ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CCCNC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441127 | |

| Record name | (R)-Ethyl 3-benzylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170844-43-6 | |

| Record name | (R)-Ethyl 3-benzylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects in the Research and Development of R Ethyl 3 Benzylpiperidine 3 Carboxylate

Importance of Absolute Stereochemistry in Biological Activity

The significance of absolute stereochemistry in determining the biological effects of a compound is a well-established principle in pharmacology. Biological systems, such as enzymes and receptors, are themselves chiral, and thus often exhibit a high degree of stereoselectivity when interacting with chiral molecules. This can lead to one enantiomer of a drug being therapeutically active while the other may be inactive, less active, or even responsible for undesirable side effects.

While direct comparative studies on the biological activity of the (R) and (S) enantiomers of ethyl 3-benzylpiperidine-3-carboxylate are not extensively documented in publicly available literature, the broader class of chiral 3-substituted piperidines provides a strong basis for inferring the importance of its absolute stereochemistry. For instance, the compound is a derivative of (R)-nipecotic acid ethyl ester, and derivatives of nipecotic acid are known to interact with GABA transporters, with stereoselectivity playing a crucial role in their inhibitory activity. The specific (R)-configuration of ethyl 3-benzylpiperidine-3-carboxylate positions the benzyl (B1604629) and ethyl carboxylate groups in a defined spatial orientation, which is critical for its interaction with biological targets.

Research on related chiral piperidine-containing compounds has consistently demonstrated that different enantiomers can have markedly different pharmacological profiles. For example, in the development of growth hormone secretagogues, the specific stereoisomer L-163,540, which contains a 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester moiety, was identified as a potent and orally bioavailable agent. nih.gov This highlights that the precise stereochemistry at the 3-position of the piperidine (B6355638) ring is a key determinant of biological function. The introduction of a chiral center in the piperidine ring is a known strategy to enhance biological activities and selectivity. sielc.com

The following table summarizes the general principles of how stereochemistry can influence biological activity, which are applicable to (R)-Ethyl 3-benzylpiperidine-3-carboxylate:

| Stereochemical Aspect | Implication for Biological Activity |

| Receptor/Enzyme Binding | The specific 3D arrangement of functional groups in the (R)-enantiomer is expected to lead to a more complementary fit with its biological target compared to the (S)-enantiomer, resulting in higher affinity and potency. |

| Pharmacokinetics | The absorption, distribution, metabolism, and excretion (ADME) of the (R)- and (S)-enantiomers can differ, potentially leading to variations in bioavailability and duration of action. |

| Off-Target Effects | One enantiomer may interact with unintended targets, leading to side effects, while the other enantiomer is responsible for the desired therapeutic effect. |

Stereocontrol Mechanisms Employed in Synthesis

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. For this compound, achieving a high degree of stereocontrol is essential to ensure that the final product consists predominantly of the desired (R)-enantiomer. Several asymmetric synthetic strategies can be employed to achieve this.

One potential approach is the asymmetric alkylation of a suitable precursor. For instance, an N-protected piperidine-3-carboxylate could be deprotonated and then reacted with benzyl bromide in the presence of a chiral catalyst or a chiral auxiliary to induce the formation of the desired (R)-stereocenter.

Another powerful strategy is catalytic asymmetric hydrogenation of a prochiral enamine or a related unsaturated precursor. This method utilizes a chiral metal catalyst, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to deliver hydrogen from one face of the molecule, thereby establishing the stereocenter with high enantioselectivity.

Enzymatic resolution represents another viable pathway. A racemic mixture of ethyl 3-benzylpiperidine-3-carboxylate could be subjected to an enzyme, such as a lipase, that selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester can then be separated from the hydrolyzed acid.

The table below outlines some of the potential stereocontrol mechanisms applicable to the synthesis of this compound:

| Stereocontrol Mechanism | Description | Potential Application |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. The auxiliary is then removed. | An N-acylated piperidine precursor could be attached to a chiral auxiliary to direct the stereoselective introduction of the benzyl group. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Rhodium- or palladium-catalyzed asymmetric reactions are common for creating chiral centers in piperidine rings. rsc.org |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | Lipases could be used to selectively hydrolyze the (S)-enantiomer of ethyl 3-benzylpiperidine-3-carboxylate. |

| Chiral Pool Synthesis | The synthesis starts from a readily available enantiomerically pure natural product. | Synthesis could potentially begin from a chiral amino acid to set the desired stereochemistry early in the synthetic sequence. |

Enantiomeric Purity and its Significance in Pharmacological Evaluation

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical quality attribute for any chiral therapeutic agent. It quantifies the degree to which one enantiomer is present in excess of the other. For this compound, ensuring a high enantiomeric purity is paramount for a reliable and safe pharmacological evaluation.

The determination of enantiomeric purity is commonly achieved using chiral chromatography , particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). This technique allows for the separation of the (R) and (S) enantiomers, and the relative peak areas can be used to calculate the enantiomeric excess. For instance, methods for the chiral separation of the related compound (S)-Ethyl piperidine-3-carboxylate on a Newcrom R1 HPLC column have been developed, suggesting that similar approaches would be effective for its 3-benzyl derivative. sielc.com

The significance of enantiomeric purity in the pharmacological assessment of this compound is summarized in the following table:

| Aspect of Pharmacological Evaluation | Importance of High Enantiomeric Purity |

| Potency and Efficacy | A higher enantiomeric purity of the (R)-enantiomer ensures that the observed biological activity is attributable to the intended isomer, leading to a more accurate determination of its potency and efficacy. |

| Safety and Toxicology | Minimizing the (S)-enantiomer reduces the risk of potential side effects or toxicity associated with this unintended stereoisomer. |

| Dose-Response Relationship | A well-defined enantiomeric composition allows for a clear and reproducible dose-response relationship, which is crucial for determining the therapeutic window. |

| Regulatory Approval | Regulatory bodies like the FDA and EMA require thorough characterization of chiral drugs, including the control of stereoisomeric impurities. |

Role As a Scaffold and Privileged Structure in Medicinal Chemistry

The N-Benzylpiperidine Scaffold in Rational Drug Design and Discovery

The N-benzylpiperidine scaffold is a highly valued structural motif in medicinal chemistry, frequently employed in rational drug design to develop new therapeutic agents. nih.gov Its utility stems from its inherent structural flexibility and three-dimensional character, which allows for precise orientation of functional groups to interact with target proteins. nih.gov Medicinal chemists often use the N-benzylpiperidine framework as a versatile tool to refine the efficacy and physicochemical properties of developing drugs. nih.gov

A key feature of this scaffold is its ability to engage in crucial cation-π interactions with protein targets. nih.gov Furthermore, the piperidine (B6355638) ring serves as a robust platform for optimizing the stereochemical aspects of a molecule, which can be critical for enhancing potency and reducing toxicity. nih.gov This motif is present in numerous approved drugs as well as candidates in clinical and preclinical development. nih.gov

In rational drug design, researchers may use computational methods to identify promising scaffolds. For instance, in a study aimed at developing dual inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), an energy-optimized pharmacophore hypothesis was used to screen a set of imaginarily designed scaffolds. nih.gov A ligand framework based on N-(1-benzylpyridinium) benzamide (B126) demonstrated the highest fitness score, leading to its selection for chemical synthesis and further validation. nih.gov This highlights how the fundamental N-benzylpiperidine structure can be identified and prioritized through computational design strategies. nih.gov

Applications as Molecular Fragments in Lead Generation and Optimization

In the early stages of drug discovery, known as lead generation and optimization, molecular fragments serve as starting points for building more complex and potent molecules. The parent structure of the title compound, (R)-Ethyl piperidine-3-carboxylate, is a clear example of such a molecular fragment. It is commercially available and used as a reactant in the synthesis of a variety of biologically active agents, including:

Dipeptidyl peptidase-4 (DPP-4) inhibitors. sigmaaldrich.comscbt.com

Dual H1/5-HT2A receptor antagonists intended for treating sleep disorders. sigmaaldrich.com

Serotonin (B10506) and noradrenaline reuptake inhibitors. sigmaaldrich.com

GABA uptake inhibitors. sigmaaldrich.com

The process of evolving a lead compound into a viable drug candidate often involves increasing molecular weight and complexity to enhance binding affinity. scienceopen.com However, this can negatively impact drug-like properties. scienceopen.com Structural simplification is therefore a powerful counter-strategy in lead optimization, aiming to reduce "molecular obesity" by removing non-essential groups. scienceopen.com This can improve synthetic accessibility and enhance pharmacokinetic profiles. scienceopen.com Scaffolds like N-benzylpiperidine provide a solid foundation upon which chemists can add or remove substituents to balance potency with favorable absorption, distribution, metabolism, and excretion (ADMET) properties. nih.govscienceopen.com

Computational techniques such as Free Energy Perturbation (FEP) can guide the optimization of a lead compound by predicting the impact of structural modifications on binding affinity. nih.gov This allows for a more rational exploration of chemical space around a core scaffold, such as the piperidine ring, to identify modifications that improve potency and drug-like characteristics. nih.gov

Contributions to Multi-Target Directed Ligand (MTDL) Development

Complex multifactorial diseases like Alzheimer's disease have spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov This strategy is seen as a promising paradigm for treating such complex neurodegenerative disorders. nih.gov

The N-benzylpiperidine scaffold has proven to be an effective framework for creating MTDLs. nih.govresearchgate.net Researchers have designed and synthesized series of N-benzylpiperidine analogs as multifunctional agents targeting both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the pathology of Alzheimer's disease. nih.gov It was proposed that the N-benzylpiperidine core, containing a basic nitrogen atom, could effectively target the catalytic active site (CAS) of AChE while also having the potential to inhibit BACE-1. researchgate.net

In one such study, several N-benzylpiperidine analogs displayed significant and balanced inhibitory activity against both enzymes. nih.gov The most promising compounds also inhibited the aggregation of amyloid-beta (Aβ) peptides, another critical pathological event in Alzheimer's. nih.gov This work underscores the scaffold's capacity to serve as a platform for integrating multiple pharmacophores into a single molecule, a key principle of MTDL design. nih.govacs.org Similarly, benzyl (B1604629) piperazine (B1678402) derivatives, which share structural similarities, have been investigated in silico as dual-action inhibitors for Alzheimer's, further validating the utility of this type of scaffold in MTDL development. jneonatalsurg.com

| MTDL Candidate | Target 1 | Target 2 | Therapeutic Area | Finding | Citation |

| Compound 40 | Acetylcholinesterase (AChE) | β-secretase-1 (BACE-1) | Alzheimer's Disease | Showed balanced inhibition, high brain permeability, and inhibited Aβ aggregation. | nih.gov |

| Compound 41 | Acetylcholinesterase (AChE) | β-secretase-1 (BACE-1) | Alzheimer's Disease | Showed balanced inhibition, high brain permeability, inhibited Aβ aggregation, and improved cognitive impairment in animal models. | nih.gov |

| Benzyl Piperazine Derivatives | Acetylcholinesterase (AChE) | Beta-Amyloid (Aβ₁₋₄₂) | Alzheimer's Disease | In silico studies showed superior binding affinities and favorable drug-like properties. | jneonatalsurg.com |

Influence on Drug-Likeness and Pharmacokinetic Profiles (Academic Perspective)

The N-benzylpiperidine motif is frequently utilized by medicinal chemists to fine-tune the physicochemical properties that influence a compound's pharmacokinetic profile. nih.gov A molecule's "drug-likeness" is a qualitative concept that encompasses properties like solubility, membrane permeability, and metabolic stability, which collectively determine its absorption, distribution, metabolism, and excretion (ADME).

Research on MTDLs containing the N-benzylpiperidine scaffold has yielded compounds with promising pharmacokinetic characteristics. For example, lead candidates for Alzheimer's treatment demonstrated high permeability in a Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB), suggesting they can cross into the central nervous system. nih.gov These compounds also showed significant oral absorption characteristics in pharmacokinetic studies. nih.gov

In a separate line of research, a growth hormone secretagogue, 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3-benzylpiperidine-3(S)-carboxylic acid ethyl ester, which incorporates the 3-benzylpiperidine-3-carboxylate core, was found to be potent and orally bioavailable. nih.gov The ability to be absorbed effectively after oral administration is a highly desirable feature for many drugs. nih.gov Studies on other related scaffolds have also shown high gastrointestinal absorption and the potential for blood-brain barrier penetration, critical factors for drugs targeting the central nervous system. rsc.org These findings indicate that the N-benzylpiperidine core can impart favorable drug-like and pharmacokinetic properties to a molecule, enhancing its potential for development into an effective therapeutic agent.

Structure Activity Relationship Sar Studies of R Ethyl 3 Benzylpiperidine 3 Carboxylate Analogs

Impact of Stereochemistry on Biological Activity and Selectivity

The carbon at the 3-position of the piperidine (B6355638) ring in ethyl 3-benzylpiperidine-3-carboxylate is a stereocenter, meaning the molecule exists as two enantiomers: (R) and (S). This chirality is critical, as the specific three-dimensional arrangement of the substituents can profoundly influence how the molecule interacts with its biological target.

The piperidine ring itself provides a rigid yet adaptable scaffold, and the configuration at the C3 position dictates the spatial orientation of the benzyl (B1604629) and ethyl carboxylate groups. vulcanchem.com In one study of conformationally restricted cannabinoid receptor (CBR) ligands based on a piperidine core, derivatives were synthesized and tested as separate (R) and (S) enantiomers. acs.org The research aimed to lock the molecule's conformation to reduce binding at the CB1 receptor while maintaining it at the CB2 receptor. acs.org Interestingly, for a subset of these analogs that featured an amide instead of an ester, high affinity and excellent subtype selectivity for the CB2 receptor were achieved regardless of the stereochemistry at the piperidine nucleus. acs.org This suggests that while stereochemistry is often a determining factor, its influence can sometimes be superseded by other dominant structural features of the molecule.

The specific enantiomer can be crucial for synthesis and biological activity. For instance, (R)-Ethyl piperidine-3-carboxylate is listed as a reactant for the synthesis of various inhibitors, including those for Dipeptidyl peptidase-4 (DPP-4), Janus kinase 2 (JAK2), and GABA uptake. sigmaaldrich.com Similarly, the (S)-enantiomer is a reactant for creating serotonin (B10506) and noradrenaline reuptake inhibitors. sigmaaldrich.com This highlights how different stereoisomers serve as building blocks for compounds with distinct pharmacological targets. The introduction of substituents on the piperidine ring can also create new chiral centers, further complicating the SAR but also offering new avenues for optimization. wikipedia.org

Table 1: Stereochemistry and Biological Application This table is generated based on data from reactant information for different enantiomers.

| Enantiomer | Reported Use as a Reactant in Synthesis of | Reference |

|---|---|---|

| (R)-Ethyl piperidine-3-carboxylate | DPP-4 inhibitors, Dual H1/5-HT2A receptor antagonists, Serotonin and noradrenaline reuptake inhibitors, GABA uptake inhibitors | sigmaaldrich.com |

| (S)-Ethyl piperidine-3-carboxylate | DPP-4 inhibitors, JAK2 inhibitors, Serotonin and noradrenaline reuptake inhibitors, Human tryptase inhibitors | sigmaaldrich.com |

Role of the Benzyl Moiety in Ligand-Protein Interactions (e.g., Cation-π Interactions)

The benzyl group is not merely a bulky hydrophobic substituent; it plays a vital role in molecular recognition, primarily through cation-π interactions. researchgate.net A cation-π interaction is a powerful noncovalent force between a positively charged ion (cation) and the electron-rich face of a π system, such as a benzene (B151609) ring. wikipedia.orgepa.gov The strength of these interactions can be comparable to that of hydrogen bonds and salt bridges, contributing significantly to the binding energy between a ligand and its receptor. epa.govnih.gov

In the context of benzylpiperidine analogs, the nitrogen atom of the piperidine ring can be protonated at physiological pH, carrying a positive charge. This cationic center is then attracted to the electron-rich π-face of aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) within the protein's binding pocket. nih.gov The N-benzyl piperidine (N-BP) motif is frequently used in drug design specifically to establish these crucial cation-π interactions with a target protein. researchgate.net This interaction helps to anchor the ligand in the binding site, contributing to both affinity and specificity. researchgate.net

Computational studies on piperidine-based compounds targeting the sigma-1 receptor (S1R) have shown that the benzyl moiety can function as a key hydrophobic group that occupies a specific pocket in the receptor's binding site. nih.gov The ability of the benzyl group to engage in these interactions is a fundamental reason for the widespread use of the N-benzyl piperidine fragment in bioactive compounds and approved drugs. researchgate.net

Influence of Ester Group Modifications on Efficacy and Target Binding

The ethyl carboxylate group at the C3 position is a key functional group that can be modified to alter a compound's pharmacological properties. This group contributes to the molecule's polarity and can act as a hydrogen bond acceptor. vulcanchem.com Modifications to this ester can impact efficacy, target binding, selectivity, and pharmacokinetic properties.

One of the most common modifications is the bioisosteric replacement of the ester with an amide. In a study developing selective CB2 receptor agonists, researchers compared a series of analogs containing an ester functional group with a series containing an amide group. acs.org The results were definitive: the derivatives featuring a piperidine core and an amide functional group emerged as the most potent and selective CB2R agonists. acs.org This entire subset of amide compounds exhibited high affinity and over 100-fold selectivity, demonstrating the significant advantage of the amide over the ester in this specific context. acs.org

The ester group itself can also be varied. Changing the alkyl portion (e.g., from ethyl to methyl or tert-butyl) can affect the compound's solubility, metabolic stability, and steric interactions within the binding pocket. Hydrolysis of the ester to the corresponding carboxylic acid introduces a negative charge, which can dramatically alter binding by forming ionic interactions or creating unfavorable electrostatic clashes. While detailed studies on a range of ester modifications for (R)-Ethyl 3-benzylpiperidine-3-carboxylate itself are not widely published, the principle remains a cornerstone of medicinal chemistry. The ester serves as a versatile handle for chemical modification. vulcanchem.comresearchgate.net

Table 2: Impact of Ester vs. Amide Modification on CB2R Activity This table is generated based on a comparative study of cannabinoid receptor ligands.

| Functional Group | Observed Effect on CB2 Receptor Ligands | Reference |

|---|---|---|

| Ester | Exhibited cannabinoid receptor affinity. | acs.org |

| Amide | Emerged as the most appealing CB2R agonists, with high affinity and excellent subtype selectivity (>100-fold). | acs.org |

Substituent Effects on Pharmacological Profiles and Potency

Studies on various piperidine-containing compounds have demonstrated the profound impact of substituents.

Aromatic Ring Substituents: In a series of benzylpiperidine-derived sigma receptor ligands, a 4-hydroxylphenyl moiety was found to be generally detrimental to affinity. nih.gov The same study showed that a 4-fluorophenyl-substituted derivative was the weakest S1R ligand in the tested series, indicating that even a small, electronegative substituent can have a significant negative impact. nih.gov Conversely, in a different study on compounds with cytotoxic activity, series with R¹ = 4-trifluoromethylbenzyl and R¹ = 3,5-bis(trifluoromethyl)benzyl were among the most active, with IC50 values in the low micromolar range. researchgate.net This highlights that electron-withdrawing groups can be either beneficial or detrimental depending on the specific target and binding site interactions.

Positional Isomerism: Research on benzoylpiperidines as MAGL inhibitors showed that moving a hydroxyl group to the meta position of a phenylamidic ring, relative to the amide, resulted in the most potent compound in the series. nih.gov This underscores the importance of the substituent's position.

These findings illustrate that the pharmacological profile of a benzylpiperidine-based scaffold is highly sensitive to the nature and position of substituents. Both electron-donating and electron-withdrawing groups can modulate activity, and their effects are highly context-dependent, necessitating empirical testing for each new target.

Table 3: Effect of Benzyl Ring Substituents on Biological Activity This table is generated based on SAR data from multiple studies on piperidine analogs.

| Substituent | Position | Observed Effect | Compound Class / Target | Reference |

|---|---|---|---|---|

| 4-Hydroxylphenyl | Benzyl Moiety | Generally detrimental to affinity | Sigma-1 / Sigma-2 Receptor Ligands | nih.gov |

| 4-Fluorophenyl | Benzyl Moiety | Resulted in the poorest S1R ligand in the series | Sigma-1 Receptor Ligands | nih.gov |

| 4-Trifluoromethylbenzyl | Benzyl Moiety | Exhibited high cytotoxic activity (IC50 = 3.6 µM to 11.0 µM) | Anticancer Agents | researchgate.net |

| 3,5-bis(Trifluoromethyl)benzyl | Benzyl Moiety | Exhibited high cytotoxic activity (IC50 = 3.6 µM to 11.0 µM) | Anticancer Agents | researchgate.net |

| Hydroxyl | meta-position on Phenylamidic Ring | Displayed the most potent MAGL inhibition | MAGL Inhibitors | nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Analyses for Elucidating Ligand-Target Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

In a study on new Schiff bases derived from Ethyl 4-aminopiperidine-1-carboxylate, molecular docking was used to investigate their potential as acetylcholinesterase (AChE) inhibitors, a key target in the treatment of neurodegenerative diseases. acgpubs.orgacgpubs.org The synthesized compounds were docked into the active site of the human AChE protein (PDB ID: 7XN1). acgpubs.org The results, measured in binding energy (kcal/mol), indicated the potential of these compounds to act as inhibitors. For instance, the binding energies of the synthesized compounds were compared to known drugs, Donepezil (B133215) and Tacrine. acgpubs.org

Table 1: Molecular Docking Binding Energies of Ethyl Piperidine-1-Carboxylate Derivatives and Reference Drugs against Acetylcholinesterase (AChE) acgpubs.org

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Donepezil (Reference) | -10.53 |

| Compound 16 | -7.52 |

| Tacrine (Reference) | -7.48 |

| Compound 15 | -7.41 |

| Compound 14 | -7.34 |

This table is interactive. You can sort and filter the data.

Conformational Analysis and Derivation of 3D Exit Vectors for Substitution

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. For a flexible ring system like piperidine (B6355638), understanding its preferred conformations is essential. The piperidine ring typically adopts a chair conformation, and the orientation of its substituents (axial vs. equatorial) can significantly impact its interaction with a target protein.

Conformational analysis of substituted piperidines is a key area of research. For example, studies on methyl-substituted pipecolinates involved the synthesis of various regio- and diastereoisomers to explore the 3D chemical space. rsc.org Analysis of the nuclear magnetic resonance (NMR) spectra of different stereoisomers can provide information about their preferred conformations. researchgate.net For instance, in 3-fluoro-substituted piperidines, the cis-diastereomer may favor a conformation where the fluorine atom is in an axial position, while the trans-diastereomer prefers a conformation with both substituents in equatorial positions. researchgate.net

In the context of drug design, particularly fragment-based drug discovery, understanding the "3D exit vectors" is crucial. Exit vectors are defined by the positions and orientations of atoms where new chemical groups can be attached to a molecular scaffold. By performing a conformational analysis of the (R)-Ethyl 3-benzylpiperidine-3-carboxylate scaffold, one can determine the spatial vectors pointing away from the core structure. These vectors guide the rational design of new derivatives, ensuring that added substituents are positioned optimally to interact with specific pockets in a target's binding site, thereby improving potency and selectivity. thieme-connect.com The systematic synthesis and conformational analysis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates provides a library of 3D fragment building blocks for such purposes. rsc.org

Prediction of Pharmacological Profiles through Computational Means (e.g., ADMET predictions)

Before a compound can become a drug, it must possess suitable pharmacological properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Predicting these properties early in the drug discovery process can save significant time and resources. nih.gov In silico ADMET prediction models are widely used for this purpose. researchgate.net

These predictions are typically based on the physicochemical properties of the molecule, which can be calculated from its structure. Key parameters include lipophilicity (logP), molecular weight, the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). uniroma1.it These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess a compound's "drug-likeness."

For example, in a study of thiazole (B1198619) Schiff base derivatives, the Molinspiration online tool was used to calculate ADME properties, and the SwissADME tool was used to generate a "BOILED-Egg" model, which visualizes the predicted gastrointestinal absorption and blood-brain barrier penetration. iucr.org For a compound like this compound, these computational tools would be used to generate a profile of its likely in vivo behavior.

Table 2: Example of Predicted ADMET-Related Properties

| Property | Predicted Value | Significance |

|---|---|---|

| LogP | < 5 | Lipophilicity (related to absorption and distribution) |

| Molecular Weight | < 500 Da | Size (related to absorption) |

| H-bond Donors | < 5 | Solubility and permeability |

| H-bond Acceptors | < 10 | Solubility and permeability |

| Polar Surface Area | < 140 Ų | Cell permeability |

| Blood-Brain Barrier Permeation | Yes/No | Potential for CNS activity |

| GI Absorption | High/Low | Oral bioavailability |

This is an example table illustrating the types of properties predicted. Actual values would be calculated for the specific compound.

Such predictions, while not a substitute for experimental testing, are invaluable for prioritizing which compounds to synthesize and advance in a drug discovery pipeline. nih.gov

Density Functional Theory (DFT) Applications in Understanding Reactivity and Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It has become a popular tool in chemistry for calculating a wide range of molecular properties, providing insights into a molecule's stability, reactivity, and interactions. nih.govscirp.org

DFT calculations can be used to determine various "reactivity descriptors." These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests the molecule is more reactive. Other descriptors that can be calculated include ionization potential, electron affinity, chemical potential, and molecular hardness. mdpi.comresearchgate.net

In a study of piperidine derivatives, DFT calculations at the B3LYP/6-311G** level were used to predict their heats of formation and bond dissociation energies (BDE). nih.gov The BDE values help to evaluate the thermal stability of the compounds and identify the weakest bonds, which are likely to be the sites of initial decomposition or metabolism. nih.gov For this compound, DFT could be used to generate a molecular electrostatic potential (MESP) map. This map visualizes the electron density distribution, highlighting electron-rich regions (potential sites for electrophilic attack or hydrogen bonding) and electron-poor regions (potential sites for nucleophilic attack). nih.gov This information is invaluable for understanding how the molecule will interact with other molecules, including its biological target and metabolic enzymes.

Future Research Directions and Therapeutic Potential

Development of Novel Enantioselective Synthetic Routes for Chiral Piperidines

The synthesis of enantiomerically pure piperidines, particularly those with substitution at the 3-position, remains a challenging yet crucial area of research. nih.govsnnu.edu.cn While classical methods often involve lengthy syntheses or resolution of racemic mixtures, modern organic chemistry is focused on developing more efficient, catalytic, and highly selective routes. nih.govresearchgate.net The development of such methods is critical for accessing compounds like (R)-Ethyl 3-benzylpiperidine-3-carboxylate and its analogs in a cost-effective and scalable manner.

Several innovative strategies are being pursued:

Asymmetric Catalysis: Transition-metal catalysis has emerged as a powerful tool. For instance, Rhodium-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govsnnu.edu.cn Another approach involves the Copper(I)-catalyzed protoborylation of dihydropyridines, providing a versatile method to access chiral 3-boryl-tetrahydropyridines that serve as precursors to a variety of 3-substituted piperidines. acs.org

Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, have been successfully employed in intramolecular cyclizations of unsaturated acetals to generate functionalized chiral piperidines with high enantioselectivity. umich.edu This method avoids the use of metals and offers a different pathway for ring construction.

Stepwise Dearomatization: A novel strategy involves the partial reduction of readily available pyridines to form dihydropyridines, followed by an enantioselective functionalization. acs.org This dearomatization/borylation sequence provides facile access to chiral piperidines from simple starting materials. acs.org

Kinetic Resolution: For racemic mixtures of piperidines, kinetic resolution using chiral bases can effectively separate the enantiomers. This technique has been applied to N-Boc-spirocyclic 2-arylpiperidines, yielding highly enantioenriched products that can be used as 3D fragments in drug discovery. rsc.org

These advanced synthetic strategies offer significant improvements over traditional methods, providing greater control over stereochemistry and broader functional group tolerance.

| Method | Catalyst/Reagent | Key Feature | Application Example | Citation(s) |

| Asymmetric Reductive Heck Reaction | Rhodium complex with chiral ligand | Highly regio- and enantioselective carbometalation of a dihydropyridine (B1217469). | Formal synthesis of Preclamol and Niraparib. | nih.govsnnu.edu.cn |

| Asymmetric Protoborylation | Copper(I) complex with chiral diphosphine ligand | Stepwise dearomatization/borylation of pyridines. | Concise synthesis of the antidepressant drug (−)-paroxetine. | acs.org |

| Intramolecular aza-Michael Cyclization | Chiral Phosphoric Acid | Organocatalyzed asymmetric cyclization. | Synthesis of 3-spiropiperidines. | whiterose.ac.uk |

| Intramolecular Cyclization of Unsaturated Acetals | Chiral Phosphoric Acid | In situ enantioenrichment of the product. | Synthesis of functionalized chiral piperidines. | umich.edu |

| Kinetic Resolution | n-BuLi / (+)-sparteine | Asymmetric deprotonation and electrophilic trapping. | Synthesis of enantioenriched spirocyclic 2-arylpiperidines. | rsc.org |

Exploration of New Biological Targets for Benzylpiperidine Scaffolds

The benzylpiperidine scaffold is a privileged structure found in numerous biologically active compounds, targeting a wide range of proteins. researchgate.netencyclopedia.pub While its interaction with established targets like monoamine transporters and cholinesterases is well-documented, future research is focused on identifying novel biological targets to address unmet medical needs. wikipedia.orgwikipedia.orgwikipedia.org

The structural features of this compound—a basic nitrogen atom, a hydrophobic benzyl (B1604629) group, and a chiral center—make it an ideal candidate for interacting with diverse biological macromolecules. The N-benzylpiperidine motif is known to provide crucial cation-π interactions with target proteins. nih.gov

Potential new target areas for benzylpiperidine derivatives include:

Enzymes in Neurodegeneration: Beyond acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), other enzymes implicated in neurodegenerative diseases, such as β-secretase (BACE1) and histone deacetylases (HDACs), are promising targets. acs.orgnih.gov Derivatives have already shown inhibitory activity against these enzymes. acs.orgnih.gov

Receptor Tyrosine Kinases (RTKs): Many RTK inhibitors used in oncology feature heterocyclic scaffolds. The piperidine (B6355638) ring can be used to modulate pharmacokinetic properties and enhance binding affinity, making benzylpiperidine derivatives potential candidates for developing new anticancer agents. encyclopedia.pub

Ion Channels: The piperidine moiety is present in drugs targeting various ion channels. Exploring the interaction of benzylpiperidine scaffolds with specific ion channels involved in neuropathic pain or cardiac conditions could open new therapeutic avenues.

Protein-Protein Interaction (PPI) Modulators: Disrupting PPIs is an emerging strategy in drug discovery. The three-dimensional nature of the piperidine scaffold makes it suitable for designing molecules that can interfere with the complex surfaces of protein-protein interfaces, such as the HDM2-p53 interaction in cancer. thieme-connect.com

| Target Class | Specific Target(s) | Therapeutic Area | Rationale for Benzylpiperidine Scaffold | Citation(s) |

| Enzymes | AChE, BuChE, BACE1, HDAC, MAO | Alzheimer's Disease | The scaffold can be incorporated into dual-target inhibitors, leveraging its ability to interact with multiple binding sites. | encyclopedia.pubnih.govnih.govnih.govnih.gov |

| Transporters | Dopamine (B1211576) Transporter (DAT), Norepinephrine Transporter (NET) | CNS Disorders (e.g., ADHD) | The core structure is analogous to known stimulants like methylphenidate. | wikipedia.orgwikipedia.org |

| Receptors | Muscarinic Receptors (e.g., M3R) | Cancer, CNS Disorders | The basic nitrogen is crucial for receptor binding, and the scaffold allows for precise orientation of substituents. | encyclopedia.pub |

| Protein-Protein Interactions | HDM2-p53 | Cancer | The defined stereochemistry and 3D structure can effectively disrupt large protein interface areas. | thieme-connect.com |

Design of Advanced Multi-Target Directed Ligands Incorporating the Core Structure

Complex, multifactorial diseases like Alzheimer's disease (AD) and certain cancers often require intervention at multiple points in the disease pathway. nih.gov The multi-target-directed ligand (MTDL) approach, which involves designing a single molecule to interact with two or more biological targets, has become a leading strategy to address this complexity. nih.govmdpi.com This paradigm offers potential for enhanced efficacy and a reduced risk of drug-drug interactions compared to combination therapies. mdpi.com

The benzylpiperidine scaffold is exceptionally well-suited for the design of MTDLs. nih.gov Its structure can be systematically modified to incorporate different pharmacophores, allowing for the simultaneous optimization of activity against multiple targets.

Future research in this area will likely focus on:

Rational Design of Hybrids: This involves combining the benzylpiperidine core, responsible for activity at one target, with another distinct pharmacophore known to bind to a second target. For example, derivatives of the N-benzylpiperidine moiety from donepezil (B133215) have been combined with other functional groups to create dual inhibitors of cholinesterases and β-amyloid aggregation. nih.gov

Fragment-Based Discovery: Small fragments containing the piperidine ring can be identified as binders to multiple targets. These fragments can then be "grown" or linked in a stepwise manner to develop potent MTDLs while maintaining drug-like properties. mdpi.com

Computational and AI-driven Design: Advanced computational methods, such as restricted fragment docking (RFD), can explore the vast chemical space around the benzylpiperidine scaffold to rationally design ligands that fit the binding pockets of multiple targets simultaneously. nih.gov

Recent studies have demonstrated the successful application of this strategy, leading to the development of N-benzylpiperidine derivatives that dually inhibit HDAC and AChE, or both AChE and BuChE, showing promise for the treatment of AD. nih.govnih.gov

Potential Applications in Emerging Therapeutic Areas and Drug Discovery Paradigms

The unique structural and physicochemical properties of chiral piperidines ensure their continued relevance in modern drug discovery. researchgate.netthieme-connect.comcolab.ws Introducing a chiral piperidine scaffold like this compound into a molecule can be a powerful strategy to enhance biological activity, improve selectivity between target subtypes, and optimize pharmacokinetic profiles. researchgate.netthieme-connect.comthieme-connect.com

Future applications are expected to leverage emerging drug discovery paradigms:

Scaffold-Based Drug Discovery: This approach utilizes a core molecular scaffold, such as benzylpiperidine, as a template for building libraries of diverse compounds. researchgate.net By systematically modifying the substituents on the scaffold, researchers can efficiently explore structure-activity relationships and optimize compounds for potency and selectivity. researchgate.net Generative AI models are now being developed to optimize drug candidates based on a given molecular scaffold. arxiv.org

Polypharmacology: This paradigm moves away from the "one molecule, one target" concept and intentionally designs drugs to interact with multiple targets to achieve a synergistic therapeutic effect. nih.gov The benzylpiperidine scaffold is an ideal starting point for polypharmacological drug design due to its proven ability to be incorporated into MTDLs. nih.govnih.gov

3D Fragment-Based Drug Discovery: As the importance of molecular three-dimensionality in drug design becomes more apparent, chiral fragments like the benzylpiperidine core are increasingly valuable. They provide a rigid, well-defined 3D structure that can be used to probe the complex topology of protein binding sites, leading to drugs with higher specificity and fewer off-target effects. rsc.orgnih.gov

The application of the this compound core within these modern paradigms could lead to breakthroughs in challenging therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases. researchgate.netencyclopedia.pub

Q & A

Q. What are the standard synthetic routes for (R)-Ethyl 3-benzylpiperidine-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions starting from piperidine derivatives. Key steps include:

- N-Alkylation : Introducing the benzyl group using benzyl halides in the presence of a base (e.g., triethylamine) to control pH and minimize side reactions .

- Esterification : Reaction with ethyl chloroformate under anhydrous conditions to form the ethyl carboxylate moiety. Lewis acids (e.g., BF₃·Et₂O) may catalyze this step .

- Chiral Resolution : Use of chiral auxiliaries or chromatography (e.g., Chiralcel OD-H column) to isolate the (R)-enantiomer . Optimization involves solvent selection (e.g., dichloromethane for solubility), temperature control (0–25°C to prevent racemization), and monitoring via TLC/HPLC to ensure >95% purity .

Q. How is this compound characterized to confirm structural integrity?

Characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. DEPT-135 can distinguish CH₂ and CH₃ groups in the piperidine ring .

- Chiral HPLC : To confirm enantiomeric excess (ee >99%) using a chiral stationary phase and hexane/isopropanol mobile phase .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₆H₂₁NO₂) .

Q. What are the recommended storage and handling protocols for this compound?

Q. Which solvents are compatible with this compound for reaction setups?

Polar aprotic solvents (e.g., DMF, THF) enhance solubility for nucleophilic substitutions. Ethanol or methanol is suitable for esterification but may require acid catalysis. Avoid water to prevent ester hydrolysis .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?

Purity is quantified via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); ≥98% purity is required for in vitro assays .

- Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Asymmetric Catalysis : Use of chiral catalysts (e.g., BINAP-metal complexes) in key steps to favor (R)-enantiomer formation .

- Crystallization-Induced Diastereomer Resolution : Adding chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Assay Validation : Cross-test activity in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to rule out false positives .

- Metabolic Stability Checks : Incubate with liver microsomes to identify if rapid degradation underlies inconsistent IC₅₀ values .

Q. How does the benzyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The benzyl group increases steric hindrance at the piperidine nitrogen, slowing SN2 reactions. However, its electron-donating nature enhances stability of transition states in SN1 mechanisms. Kinetic studies (e.g., Eyring plots) can quantify these effects .

Q. What computational methods predict the compound’s binding affinity to neurotransmitter receptors?

Q. How are metabolic pathways of this compound characterized in preclinical models?

- LC-MS/MS Metabolomics : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in rat plasma. Use isotopically labeled internal standards (e.g., ¹³C₆-benzyl) for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.